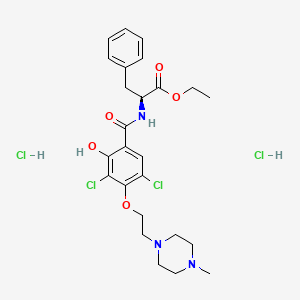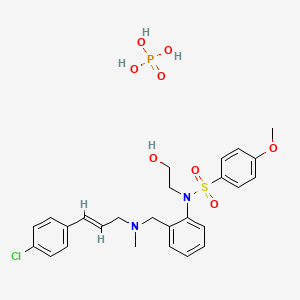![molecular formula C18H10ClF3N4OS B1662433 4-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(trifluoromethyl)quinazoline CAS No. 920882-18-4](/img/structure/B1662433.png)
4-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(trifluoromethyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(trifluoromethyl)quinazoline is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TQ-quinazoline and has been shown to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
4-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(trifluoromethyl)quinazoline, due to its structural components, falls within the broader class of quinazoline and oxadiazole derivatives. These compounds have been extensively studied for their diverse potential applications in medicinal chemistry.
Research Insights
Quinazoline Derivatives in Medicinal Chemistry : Quinazoline derivatives have a wide range of biological properties, including anticancer, antibacterial, anti-inflammatory, and antimalarial activities. Their ability to inhibit EGFR and other therapeutic protein targets makes them significant in cancer treatment research (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).
1,3,4-Oxadiazole Derivatives in Medicinal Applications : 1,3,4-Oxadiazole derivatives exhibit a range of biological activities, including antibacterial, anti-inflammatory, antituberculous, antifungal, anti-diabetic, and anticancer effects. These properties are attributed to their effective binding with different enzymes and receptors in biological systems (Verma, Khan, Akhtar, Alam, Akhter, & Shaquiquzzaman, 2019).
Synthesis and Biological Evaluation of Oxadiazole Derivatives : Studies have focused on synthesizing various oxadiazole derivatives and evaluating their antibacterial and anti-enzymatic potential, revealing significant bioactivity and moderate toxicity, which is crucial for potential medicinal applications (Siddiqui, Abbasi, Aziz‐ur‐Rehman, Irshad, Shahzad, Ashraf, Ahmad, Lodhi, Ismail, & Akhtar, 2014).
Antimicrobial Activities of Quinazoline-Oxadiazole Conjugates : Quinazoline linked to oxadiazole structures have been synthesized and exhibited promising antibacterial activities against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Desai, Shihory, Khasiya, Pandit, & Khedkar, 2021).
Propriétés
Numéro CAS |
920882-18-4 |
|---|---|
Nom du produit |
4-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(trifluoromethyl)quinazoline |
Formule moléculaire |
C18H10ClF3N4OS |
Poids moléculaire |
422.8 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-5-[[2-(trifluoromethyl)quinazolin-4-yl]sulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H10ClF3N4OS/c19-12-7-3-1-5-10(12)15-24-14(27-26-15)9-28-16-11-6-2-4-8-13(11)23-17(25-16)18(20,21)22/h1-8H,9H2 |
Clé InChI |
CRGZGMPGIYRGFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)SCC3=NC(=NO3)C4=CC=CC=C4Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)SCC3=NC(=NO3)C4=CC=CC=C4Cl |
Synonymes |
T138; 4-[[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]thio]-2-(trifluoromethyl)-quinazoline |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate](/img/structure/B1662351.png)
![[4-(2,6-Dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid](/img/structure/B1662353.png)
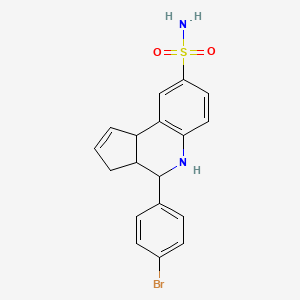
![N'-(2-{4-[bis-(4-chlorophenyl)methyl]piperazin-1-ylmethyl}quinazolin-4-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B1662357.png)
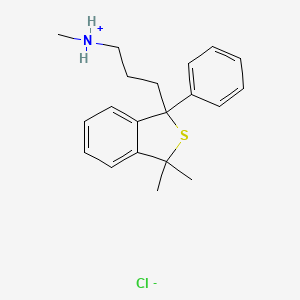
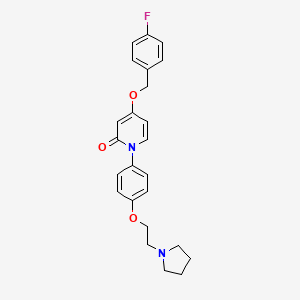
![Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]-](/img/structure/B1662364.png)
![2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid](/img/structure/B1662365.png)
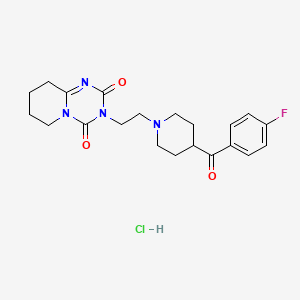
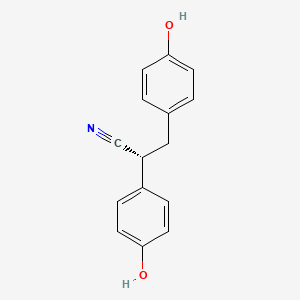
![N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxamide](/img/structure/B1662370.png)
![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B1662371.png)
